molecular formula C6H6BrFN2 B1400903 3-Aminomethyl-5-bromo-2-fluoropyridine CAS No. 1211584-25-6

3-Aminomethyl-5-bromo-2-fluoropyridine

Cat. No.: B1400903
CAS No.: 1211584-25-6
M. Wt: 205.03 g/mol
InChI Key: ZUKFVBVXPYZXBQ-UHFFFAOYSA-N
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Description

3-Aminomethyl-5-bromo-2-fluoropyridine ( 1211584-25-6) is a versatile halogenated pyridine derivative with the molecular formula C6H6BrFN2 and a molecular weight of 205.03 g/mol . This compound is characterized by a pyridine ring functionalized with a bromo substituent, a fluoro substituent, and an aminomethyl group, making it a valuable multifunctional intermediate in organic synthesis and medicinal chemistry research. The simultaneous presence of halogen atoms and an aminomethyl group on the pyridine scaffold offers distinct reactivity patterns. The bromine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of more complex structural motifs . The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the ring and potentially enhance metabolic stability in biologically active molecules. The primary aminomethyl group (-CH2NH2) is a key functional handle that can be used for the formation of amides, sulfonamides, or ureas, or to serve as a linker for conjugation . While specific published applications for this exact molecule are limited, its structure aligns with those commonly used in the development of pharmaceutical agrochemicals, and as a precursor for synthesizing more complex chemical entities. Researchers are advised to handle this material with appropriate precautions. It is recommended to store the product at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(5-bromo-2-fluoropyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H,2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKFVBVXPYZXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CN)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Nitration of Pyridine Derivatives

  • Starting materials such as 2-hydroxyl-5-nitro-6-picoline are nitrated using brominating agents like tribromo oxygen phosphorus.
  • The reaction involves heating at 110–130°C for approximately 3 hours, leading to the formation of 2-bromo-6-methyl-5-nitro pyridine with a high yield (~92.8%).

Step 2: Reduction of Nitro to Amino Group

  • The nitro compound is subjected to catalytic hydrogenation using Raney nickel under hydrogen pressure (~40 psi) at room temperature for about 5 hours.
  • This step converts the nitro group to an amino group, yielding 2-bromo-5-amino-6-picoline with a yield of approximately 90%.

Step 3: Diazotization and Fluorination

  • The amino group in 2-bromo-5-amino-6-picoline undergoes diazotization in an acidic medium (hydrochloric, nitric, or sulfuric acid) with nitrous acid or sodium nitrite.
  • The diazonium intermediate reacts with a fluorination reagent (such as Selectfluor or other electrophilic fluorinating agents) to introduce the fluorine atom at the 2-position, producing 2-fluoro-5-methoxy pyridine derivatives.

Step 4: Bromination at the 3-Position

  • The fluorinated intermediate undergoes electrophilic bromination, selectively substituting at the 3-position to produce 2-methoxy-3-bromo-5-fluoropyridine.
  • Bromination reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst are typically employed under mild conditions (below 100°C).

Key Data and Reaction Conditions

Step Reagents Conditions Yield Notes
Nitration Tribromo oxygen phosphorus 110–130°C, 3 hours 92.8% Using 2-hydroxyl-5-nitro-6-picoline
Reduction Raney nickel, H₂ Room temp, 40 psi, 5 hours 90% Converts nitro to amino group
Diazotization HCl/Nitrite + HCl 0–5°C - Forms diazonium salt
Fluorination Electrophilic fluorinating reagent Mild, room temp - Introduces fluorine at 2-position
Bromination NBS or Br₂ Mild, below 100°C >50% Substitutes at 3-position

Research Findings and Optimization

  • The process benefits from using cheap and readily available raw materials such as 2-methoxy-5-aminopyridine, which is more accessible than other fluorinated pyridine intermediates.
  • Mild reaction conditions (below 100°C, atmospheric pressure) enhance safety and scalability.
  • The yield of the overall process exceeds 50%, with the key steps—diazotization and bromination—being highly selective.
  • The purification process is simplified, avoiding complex chromatography, which is advantageous for industrial applications.

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reagents Main Conditions Yield Advantages
Method A 2-hydroxyl-5-nitro-6-picoline Tribromo oxygen phosphorus 110–130°C, 3 hours 92.8% High nitration yield, efficient bromination
Method B 2-bromo-5-amino-6-picoline Nitrous acid, fluorination reagent 0–5°C - Precise fluorination at 2-position
Method C Fluorinated pyridine NBS or Br₂ Below 100°C >50% Selective bromination at 3-position

Chemical Reactions Analysis

Types of Reactions

3-Aminomethyl-5-bromo-2-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alkylamines.

    Coupling Reactions: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 3-Aminomethyl-5-bromo-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino, bromo, and fluoro groups allows for specific interactions with target molecules, influencing binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 3-Aminomethyl-5-bromo-2-fluoropyridine and selected analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
This compound 1211584-25-6 C₆H₆BrFN₂ 205.028 3-(aminomethyl), 5-Br, 2-F Combines Br/F halogens with a reactive primary amine; potential solubility
3-Amino-2-bromo-5-fluoropyridine 884495-03-8 C₅H₄BrFN₂ 191.001 3-NH₂, 2-Br, 5-F Smaller molecular weight; amino group enhances nucleophilicity
5-Amino-3-bromo-2-methylpyridine Not provided C₆H₇BrN₂ ~193.04 5-NH₂, 3-Br, 2-CH₃ Methyl group increases hydrophobicity; amino at position 5
5-Bromo-6-methoxypyridin-3-amine 53242-18-5 C₆H₇BrN₂O 217.04 5-Br, 6-OCH₃, 3-NH₂ Methoxy group enhances electron density; lower halogen reactivity
5-(Bromomethyl)-2-(trifluoromethyl)pyridine 108274-33-5 C₇H₅BrF₃N 240.02 5-(CH₂Br), 2-CF₃ Bromomethyl allows alkylation; CF₃ is strongly electron-withdrawing

Key Observations:

  • Substituent Effects: The aminomethyl group in the target compound offers a primary amine for further functionalization, distinguishing it from analogues like 3-Amino-2-bromo-5-fluoropyridine (secondary amine) and 5-Amino-3-bromo-2-methylpyridine (methyl group introduces steric hindrance) .
  • Halogen Reactivity: Bromine at position 5 is common in intermediates for Suzuki-Miyaura couplings.
  • Solubility: The aminomethyl group likely improves aqueous solubility relative to methyl- or methoxy-substituted analogues (e.g., 5-Bromo-6-methoxypyridin-3-amine) .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates: Both the target compound and 3-Amino-2-bromo-5-fluoropyridine are used in drug synthesis, but the aminomethyl group in the former may enhance binding to biological targets (e.g., kinase inhibitors) .
  • Agrochemical Potential: The trifluoromethyl group in 5-(Bromomethyl)-2-(trifluoromethyl)pyridine is common in herbicides, whereas the target compound’s fluorine and bromine may offer unique pesticidal properties .

Biological Activity

3-Aminomethyl-5-bromo-2-fluoropyridine is a heterocyclic organic compound with the molecular formula C6H6BrFN2. It is characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and a fluorine atom at the 2-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting neurological disorders and cancer.

The synthesis of this compound typically involves nucleophilic substitution reactions. One common method includes reacting 3-bromo-2-nitropyridine with a suitable amine source, followed by reduction of the nitro group to an amino group. Reaction conditions often utilize solvents like dimethylformamide (DMF) and reducing agents such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The unique arrangement of its functional groups enhances its binding affinity and selectivity towards these targets. For instance, the presence of the amino group allows for hydrogen bonding interactions, while the halogen substituents (bromine and fluorine) can influence lipophilicity and electronic properties, facilitating better interaction with biological macromolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, derivatives have shown significant inhibitory effects against various cancer cell lines. The compound's mechanism may involve modulation of signaling pathways associated with cell proliferation and apoptosis .

Neurological Effects

In medicinal chemistry applications, this compound has been explored for its effects on neurotransmitter receptors. It has been suggested that it may act as a modulator for GABA receptors, which are crucial in regulating neuronal excitability and have implications in treating anxiety and seizure disorders .

Case Studies

  • Antitumor Activity : A study investigating novel spiro derivatives found that compounds derived from similar pyridine structures exhibited potent antitumor activity, suggesting that this compound could be a valuable scaffold for developing new anticancer agents .
  • GABA Receptor Interaction : Research indicated that analogs of this compound could effectively bind to GABA_A receptor subtypes, leading to muscle relaxation effects in animal models without significant side effects.

Comparative Analysis

The biological activity of this compound can be compared with other similar pyridine derivatives:

Compound NameAnticancer ActivityNeurological ActivityNotes
This compoundModerateHighPotential GABA receptor modulator
3-Amino-5-bromo-2-fluoropyridineLowModerateLess effective than its aminomethyl derivative
3-Amino-2-bromo-5-fluoropyridineHighLowStronger anticancer effects

Q & A

Q. What are the optimal synthetic routes for 3-Aminomethyl-5-bromo-2-fluoropyridine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, bromothiophenol derivatives can react with chlorotrifluoromethylpyridines in anhydrous DMF with potassium carbonate as a base at 110°C under nitrogen. Post-reaction workup includes partitioning between water and ethyl acetate, followed by drying and concentration . Adjusting stoichiometry (1:1 molar ratio of reactants) and solvent purity (anhydrous DMF) is critical to minimize side reactions. Yield optimization may require varying reaction time (8–24 hours) and temperature (90–120°C).

Q. How can the purity and structure of this compound be validated experimentally?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 70:30, 0.1% TFA) to assess purity (>95% typical for research-grade material).
  • Spectroscopy :
  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.8–8.5 ppm) and aminomethyl protons (δ 3.2–3.8 ppm). Fluorine and bromine substituents cause splitting patterns .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 191.00 (calculated for C₅H₄BrF₂N₂) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline flush and seek medical attention .

Advanced Research Questions

Q. How do competing substituents (Br, F, aminomethyl) influence regioselectivity in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki Coupling : Bromine at the 5-position is more reactive than fluorine at the 2-position. Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/Na₂CO₃ (2M) at 80°C. Monitor regioselectivity via LC-MS to confirm coupling at the bromine site .
  • Contradiction Analysis : Competing coupling at fluorine (unlikely due to lower leaving-group ability) can be ruled out by comparing reaction outcomes with 5-bromo-2-chloropyridine controls.

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model transition states. The aminomethyl group at position 3 donates electron density via resonance, activating the bromine at position 5 for substitution. Fluorine at position 2 exerts an ortho-directing effect .
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to align with experimental conditions.

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

  • Methodological Answer :
  • Variable-Temperature NMR : Perform experiments at 25°C and −40°C to detect dynamic effects (e.g., hindered rotation of the aminomethyl group).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, HSQC can correlate aminomethyl protons (δ 3.5 ppm) to adjacent carbons .
  • Control Experiments : Synthesize and analyze a deuterated analog (e.g., D₂O exchange) to confirm proton assignments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-Aminomethyl-5-bromo-2-fluoropyridine
Reactant of Route 2
Reactant of Route 2
3-Aminomethyl-5-bromo-2-fluoropyridine

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